molecular formula C70H92ClN17O14 B055110 Cetrorelix CAS No. 120287-85-6

Cetrorelix

Numéro de catalogue B055110
Numéro CAS: 120287-85-6
Poids moléculaire: 1431 g/mol
Clé InChI: SBNPWPIBESPSIF-MHWMIDJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cetrorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . It is a man-made hormone that blocks the effects of Gonadotropin Releasing Hormone (GnRH). GnRH controls another hormone that is called luteinizing hormone (LH), which is the hormone that starts ovulation during the menstrual cycle .


Chemical Reactions Analysis

Cetrorelix acetate presents no polymorphic forms. The evidence of its chemical structure has been adequately confirmed by the pathway of synthesis, by characterisation of the structure of the isolated key intermediates and of the active substance itself by elemental analysis, spectroscopic methods .


Physical And Chemical Properties Analysis

Cetrorelix has a molecular weight of 1491.09 g/mol. It is soluble in water at 2 mg/mL and in DMSO at 30 mg/mL. It should be stored at -20°C, protected from light, dry, and sealed .

Applications De Recherche Scientifique

Assisted Reproduction Therapy

Specific Scientific Field

Reproductive Medicine

Comprehensive and Detailed Summary of the Application

Cetrorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . It has gained importance in reproductive medicine as part of the short antagonist protocol for controlled ovarian stimulation .

Detailed Description of the Methods of Application or Experimental Procedures

Cetrorelix is injected subcutaneously once or twice a day by the patient . It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner .

Thorough Summary of the Results or Outcomes Obtained

The great merit of GnRH antagonists like Cetrorelix is the almost 100% prevention of ovarian hyperstimulation syndrome . It is currently the standard for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments .

Peptide Sequencing and Characterization

Specific Scientific Field

Biochemistry

Comprehensive and Detailed Summary of the Application

Cetrorelix and its related impurities generated throughout the solid phase peptide synthesis (SPPS) reactions are evaluated using electrospray ionization mass spectrometry (ESI-MS) .

Detailed Description of the Methods of Application or Experimental Procedures

The structure of Cetrorelix and the related impurities are evaluated using ESI-MS .

Thorough Summary of the Results or Outcomes Obtained

The results of this application are not explicitly mentioned in the source .

Anti-Cancer Therapy

Specific Scientific Field

Oncology

Comprehensive and Detailed Summary of the Application

Recent anti-cancer agents, immune checkpoint inhibitors (ICIs), have emerged as effective agents targeting the programmed cell death protein-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway . Cetrorelix is being studied for its potential protective or regenerative effect on the female reproductive organ prior to anti-PD-L1 antibody administration .

Detailed Description of the Methods of Application or Experimental Procedures

In a murine model, the effects of Anti-PD-L1 antibody treatment on ovarian and uterine morphology were examined, compared with controls, and further assessed any potential protective effect of cetrorelix, a GnRH analog .

Thorough Summary of the Results or Outcomes Obtained

Anti-PD-L1 treatment led to a significant depletion of primordial/primary ovarian follicles and impaired decidualization in uterine stromal cells . However, while pretreatment with cetrorelix could restore normal decidualization patterns in the uterus, it did not significantly ameliorate ovarian follicular reductions .

Pharmaceutical Formulation Stability

Specific Scientific Field

Pharmaceutical Sciences

Comprehensive and Detailed Summary of the Application

Cetrorelix is used in pharmaceutical formulations. The stability of these formulations, particularly in relation to impurities, is of significant interest .

Detailed Description of the Methods of Application or Experimental Procedures

The stability of Cetrorelix in ready-to-use (RTU) formulations is compared to that in lyophilized products .

Thorough Summary of the Results or Outcomes Obtained

The impurity-C was better controlled and stabilized in Cetrorelix RTU formulation of the present invention as compared to the lyophilized product .

Prostate Cancer Treatment

Comprehensive and Detailed Summary of the Application

Cetrorelix is being studied for its potential use in the treatment of prostate cancer . It works by blocking the effects of gonadotropin-releasing hormone (GnRH), which controls the production and release of another hormone called luteinizing hormone (LH). LH stimulates the testes to produce testosterone, a hormone that can promote the growth of prostate cancer cells .

Detailed Description of the Methods of Application or Experimental Procedures

Cetrorelix is administered as an injection. By blocking the effects of GnRH, it reduces the levels of testosterone in the body, potentially slowing the growth of prostate cancer cells .

Thorough Summary of the Results or Outcomes Obtained

Endometriosis Treatment

Specific Scientific Field

Gynecology

Comprehensive and Detailed Summary of the Application

Cetrorelix is being studied for its potential use in the treatment of endometriosis . Endometriosis is a condition where tissue similar to the lining of the uterus is found outside of the uterus, causing pain and sometimes infertility .

Detailed Description of the Methods of Application or Experimental Procedures

Cetrorelix is administered as an injection. It works by blocking the effects of GnRH, reducing the levels of hormones that stimulate the growth of endometrial tissue .

Safety And Hazards

Cetrorelix should be handled with care to avoid breathing mist, gas, or vapours. It should not come into contact with skin and eyes. Personal protective equipment should be used when handling Cetrorelix, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Orientations Futures

Recently, Akorn Operating Company LLC, a specialty pharmaceutical company, announced that it received FDA approval for a generic version of Cetrorelix Acetate for Injection . This suggests that there may be more affordable options for Cetrorelix in the future, potentially increasing its accessibility for patients.

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040996
Record name Cetrorelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetrorelix
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.94e-03 g/L
Record name Cetrorelix
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cetrorelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner., Cetrotide competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner. The onset of LH suppression is approximately one hour with the 3 mg dose and two hours with the 0.25 mg dose. This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH. An initial release of endogenous gonadotropins has not been detected with Cetrotide, which is consistent with an antagonist effect., GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels., The mechanisms through which luteinizing hormone (LH)-releasing hormone (LHRH) antagonists suppress pituitary gonadotroph functions and LHRH-receptor (LHRH-R) expression are incompletely understood. Consequently, we investigated the direct effect of LHRH antagonist cetrorelix in vitro on the expression of the pituitary LHRH-R gene and its ability to counteract the exogenous LHRH and the agonist triptorelin in the regulation of this gene. We also compared the effects of chronic administration of cetrorelix and triptorelin on the LHRH-R mRNA level and gonadotropin secretion in ovariectomized (OVX) and normal female rats. The exposure of pituitary cells in vitro to 3-min pulses of 1 nM LHRH or 0.1 nM triptorelin for 5 hr increased the LHRH-R mRNA level by 77-88%. Continuous perfusion of the cells with 50 nM cetrorelix did not cause any significant changes, but prevented the stimulatory effect of LHRH pulses on the receptor mRNA expression. In OVX rats, 10 days after administration of a depot formulation of cetrorelix, releasing 100 microg of peptide daily, the elevated LHRH-R mRNA level was decreased by 73%, whereas daily injection of 100 microg of triptorelin caused a 41% suppression. In normal female rats, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%, but triptorelin increased it by 150%. The highly elevated serum LH levels in OVX rats and the normal LH concentration of cycling rats were rapidly and completely suppressed by cetrorelix. Triptorelin decreased the serum LH in OVX rats to the precastration level, but had no effect on basal LH in normal rats. Our results confirm that LHRH antagonists, such as cetrorelix, inhibit the gene expression of pituitary LHRH-R indirectly, by counteracting the stimulatory effect of LHRH. A rapid suppression of serum LH by LHRH antagonists would be advantageous in the treatment of sex hormone-dependent tumors and other conditions., Cetrorelix binds with high affinity to luteinising hormone releasing hormone (LHRH) receptors, and labelled LHRH was shown to be displaced from the two classes of LHRH receptors by the compound. In vitro, cetrorelix dose-dependently inhibited the LHRH-mediated LH release in perfused rat pituitary cell systems. Further, in a recently established in vitro assay, cetrorelix proved to be a high affinity antagonist at the LHRH-receptor and dose-dependently blocked the signal transduction induced by LHRH.
Record name Cetrorelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CETRORELIX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cetrorelix

CAS RN

120287-85-6
Record name Cetrorelix [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetrorelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetrorelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRORELIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CETRORELIX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cetrorelix
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetrorelix
Reactant of Route 2
Reactant of Route 2
Cetrorelix
Reactant of Route 3
Cetrorelix
Reactant of Route 4
Reactant of Route 4
Cetrorelix
Reactant of Route 5
Reactant of Route 5
Cetrorelix
Reactant of Route 6
Reactant of Route 6
Cetrorelix

Citations

For This Compound
9,960
Citations
T Reissmann, AV Schally, P Bouchard… - Human …, 2000 - academic.oup.com
… results obtained with Cetrorelix will be summarised, including the indication of controlled ovarian stimulation for assisted reproduction techniques for which Cetrorelix Cetrotideq; Asta …
Number of citations: 212 academic.oup.com
HM Behre, B Klein, E Steinmeyer… - The Journal of …, 1992 - academic.oup.com
… of 1.0 and 2.0 mg cetrorelix, testosterone values were no … The only side-effect observed after the administration of cetrorelix … In conclusion, the new GnRH antagonist cetrorelix effectively …
Number of citations: 111 academic.oup.com
B Pechstein, NV Nagaraja, R Hermann… - The Journal of …, 2000 - Wiley Online Library
Cetrorelix (CET), a potent luteinizing hormone‐releasing hormone (LH‐RH) antagonist, was recently approved for the prevention of premature ovulation in patients undergoing a …
Number of citations: 40 accp1.onlinelibrary.wiley.com
D Finas, D Hornung, K Diedrich… - Expert Opinion on …, 2006 - Taylor & Francis
… , only unchanged cetrorelix was detected in the urine. Unchanged cetrorelix and small … in the urine as unchanged cetrorelix, but 5 – 10% was eliminated as cetrorelix and the four …
Number of citations: 38 www.tandfonline.com
J Pinski, N Lamharzi, G Halmos, K Groot… - …, 1996 - academic.oup.com
… Cetrorelix acetate and Cetrorelix pamoate depot, respectively. The testosterone response was virtually abolished in groups receiving Cetrorelix… reductions in the Cetrorelix acetate group …
Number of citations: 85 academic.oup.com
K Diedrich, C Diedrich, E Santos, C Zoll… - Human …, 1994 - academic.oup.com
… surges by the administration of Cetrorelix, a potent antagonist … (HCG) the GnRII antagon Cetrorelix was given daily. HCG was … Hence, treatment with Cetrorelix proved to be much more …
Number of citations: 395 academic.oup.com
I Leroy, MF d'Acremont, S Brailly-Tabard, R Frydman… - Fertility and sterility, 1994 - Elsevier
Objectives To assess the ability of a new third-generation GnRH antagonist, Cetrorelix (Asta Medica AG, Frankfurt am Main, Germany), to postpone the LH surge after a single injection …
Number of citations: 90 www.sciencedirect.com
I Tur-Kaspa, D Ezcurra - Expert opinion on drug metabolism & …, 2009 - Taylor & Francis
… Objective: To review the role of cetrorelix, the first GnRH antagonist approved for the … published literature on cetrorelix. Results: Both multiple- and single-dose cetrorelix protocols were …
Number of citations: 34 www.tandfonline.com
C Albano, J Smitz, M Camus, H Riethmüller-Winzen… - Fertility and …, 1997 - Elsevier
… with 0.5 and 0.25 mg of Cetrorelix, and serum LH concentrations … Cetrorelix; therefore, treatment with this dose was discontinued. Conclusion(s): The minimal effective dose of Cetrorelix …
Number of citations: 328 www.sciencedirect.com
AM Comaru-Schally, W Brannan… - The Journal of …, 1998 - academic.oup.com
As the life expectancy for men increases, more cases of benign prostatic hyperplasia (BPH) will be expected. Symptomatic BPH causes morbidity and can lower the quality of life. We …
Number of citations: 77 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.